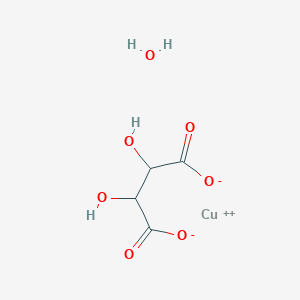

Tartrate de cuivre(II) hydraté

Vue d'ensemble

Description

Copper(II) tartrate hydrate is a coordination compound involving copper(II) ions and tartrate anions. Research has shown that this compound can form in various structural configurations, including homochiral coordination polymers with distinct network structures. These structures can exhibit interesting properties such as ferromagnetism and proton conductivity, which are influenced by the coordination modes of the carboxylate groups and the presence of water molecules in the structure .

Synthesis Analysis

The synthesis of copper(II) tartrate hydrate can be achieved through hydrothermal methods, leading to the formation of different polymorphic forms. For instance, a 2D layered network structure and a 3D network structure have been synthesized under specific conditions. The 2D structure can transform into the 3D structure upon dehydration . Additionally, a modified approach for rapid crystallization has been developed, which confirms the bulk purity of the sample through elemental analysis .

Molecular Structure Analysis

The molecular structure of copper(II) tartrate hydrate varies depending on the hydration state and the method of synthesis. X-ray diffraction studies have revealed that the hydrated form can have a distorted octahedral structure with water molecules completing the coordination sphere around the copper ions . The dehydrated form, while maintaining the overall topology, undergoes some structural reorganization .

Chemical Reactions Analysis

Copper(II) tartrate hydrate participates in various chemical reactions, including crystal-to-crystal network reassembly upon dehydration . It also forms complexes with different isomeric forms of tartaric acid, with no significant difference in complexing abilities between the isomers . The compound's ability to reabsorb moisture and regain proton conductivity after drying indicates a reversible structural change that is crucial for applications such as moisture sensing .

Physical and Chemical Properties Analysis

The physical and chemical properties of copper(II) tartrate hydrate are closely related to its molecular structure and hydration state. The compound exhibits ferromagnetic interactions and proton conductivity, which are tunable by structural changes such as dehydration and rehydration . The electrochemical properties can be manipulated to construct bilayers of copper oxides, which have potential applications in photoelectrodeposition . The stability of the compound in various forms has been studied, showing that the chelating capacity of the tartrate ion plays a significant role in the extraction of copper from ores .

Applications De Recherche Scientifique

Catalyseur en polymérisation

Le tartrate de cuivre(II) hydraté peut être utilisé comme catalyseur pour la fabrication de fibres de polyacétylène hélicoïdales par polymérisation de l'acétylène . Cette application est importante dans le domaine de la science des matériaux, où ces fibres peuvent être utilisées dans diverses applications, notamment l'électronique et les textiles.

Sonde pour la sélection chirale

Une autre application intéressante du tartrate de cuivre(II) hydraté est son utilisation comme sonde pour la sélection chirale . Ceci est particulièrement utile dans le domaine de la stéréochimie, une sous-discipline de la chimie qui s'intéresse à l'arrangement tridimensionnel des atomes et des molécules et aux impacts que cela a sur les réactions chimiques.

Fabrication de batteries

Le tartrate de cuivre(II) hydraté est également utilisé dans la fabrication de batteries . Le rôle précis qu'il joue peut varier en fonction du type de batterie, mais il est souvent utilisé dans la production d'électrodes ou comme composant de l'électrolyte.

Analyse des métaux traces

En raison de sa haute pureté, le tartrate de cuivre(II) hydraté est utilisé dans l'analyse des métaux traces . Cela implique la détection et la mesure des niveaux de métaux spécifiques dans un échantillon, ce qui peut être important dans divers domaines, notamment la science de l'environnement, la géologie et le contrôle de la qualité industrielle.

Mécanisme D'action

Target of Action

Copper(II) tartrate hydrate primarily targets the electrochemical processes in lithium-ion batteries . It serves as a high-capacity anode material, providing a specific capacity of 744 mA h g −1 when cycled at 50 mA g −1 . It also acts as a catalyst for the fabrication of helical polyacetylene fibers by the polymerization of acetylene .

Mode of Action

The compound interacts with its targets by participating in the redox reactions that occur during the charging and discharging of lithium-ion batteries . It also plays a role in the polymerization of acetylene to form helical polyacetylene fibers .

Pharmacokinetics

Its impact on bioavailability is evident in its ability to enhance the performance of lithium-ion batteries .

Result of Action

The action of Copper(II) tartrate hydrate results in increased and stabilized electrode performance in lithium-ion batteries . It also contributes to the formation of helical polyacetylene fibers .

Action Environment

The action of Copper(II) tartrate hydrate can be influenced by environmental factors such as temperature and humidity. For instance, its performance as an anode material in lithium-ion batteries may be affected by the operating conditions of the battery .

Safety and Hazards

Orientations Futures

Copper(II) tartrate hydrate has been reported as a novel anode material for lithium-ion batteries, providing a specific capacity of 744 mA h g−1 when cycled at 50 mA g−1 . A novel method of in situ generation of the active material is demonstrated using the reaction between the parent acid, tartaric acid, and the copper current collector during electrode formulation . This serves to increase and stabilize the electrode performance, as well as to make use of a cheaper feedstock (tartaric acid), and reduce some of the “dead mass” of the copper current collector .

Propriétés

IUPAC Name |

copper;2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUZTCHAIPUZJB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CuO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals., Light blue powder; [HSDB] Blue-green odorless crystalline powder; [MSDSonline] | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cupric tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Trihydrate decomposes on heating (USCG, 1999) | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Green to blue, odorless powder; slightly sol in water; sol in acids, alkali solns. /Trihydrate/ | |

| Record name | CUPRIC TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 (USCG, 1999) | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

LIGHT BLUE POWDER | |

CAS RN |

815-82-7, 17263-56-8 | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, copper(2+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

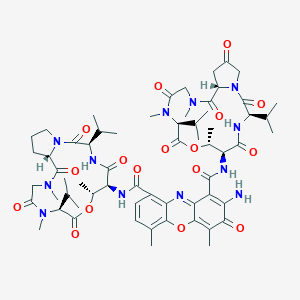

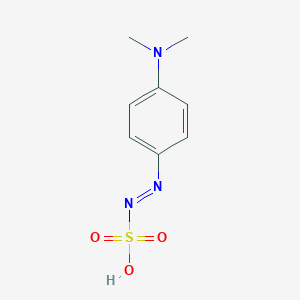

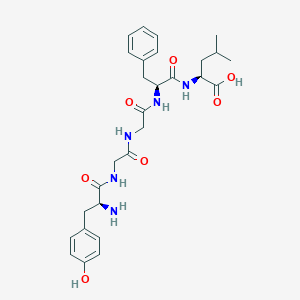

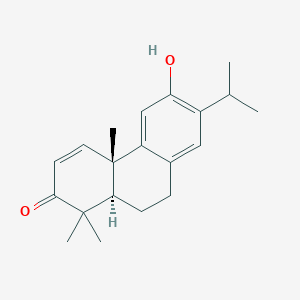

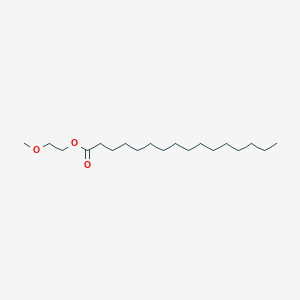

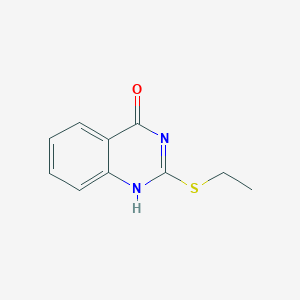

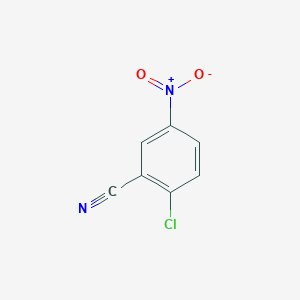

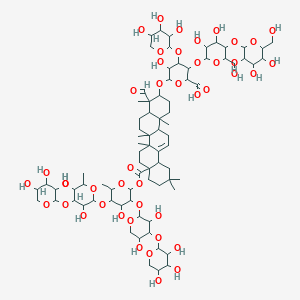

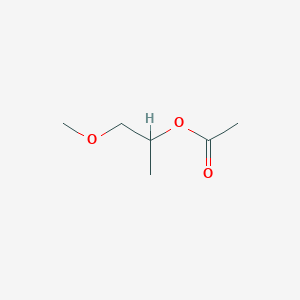

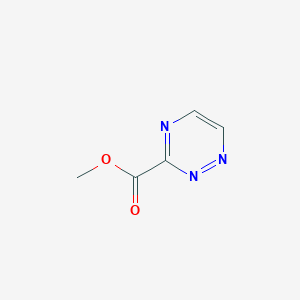

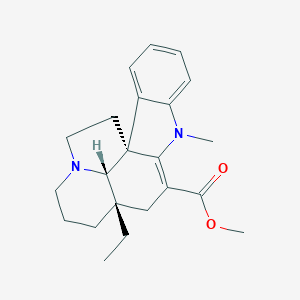

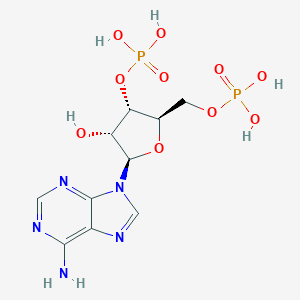

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.